

Application Note: Determination of N-Nitroso Tofenacin Impurity in Pharmaceuticals

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Compound of Interest

Compound Name: *N-Nitroso Tofenacin-d5*

Cat. No.: B15554825

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Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens[1][2][3]. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict acceptable intake (AI) limits for various nitrosamines to mitigate potential health risks[4][5][6]. Tofenacin, an antidepressant, contains a secondary amine moiety in its structure, making it susceptible to nitrosation and the formation of the N-Nitroso Tofenacin impurity under certain manufacturing or storage conditions[7][8]. Therefore, a sensitive and selective analytical method is crucial for the detection and quantification of this potential impurity to ensure patient safety and regulatory compliance.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Nitroso Tofenacin in pharmaceutical formulations. The method is designed to meet the stringent requirements for trace-level analysis of nitrosamine impurities.

Analytical Challenge

The primary analytical challenge lies in achieving the low limits of detection (LOD) and quantitation (LOQ) required by regulatory agencies for nitrosamine impurities, which are often in the nanogram-per-day range[4][9]. Furthermore, the method must be highly selective to differentiate the N-Nitroso Tofenacin impurity from the active pharmaceutical ingredient (API), Tofenacin, which is present at a much higher concentration.

Method Overview

A reversed-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode was developed and validated. This approach provides the necessary sensitivity and selectivity for the analysis of N-Nitroso Tofenacin.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

- **Primary Stock Solution (100 µg/mL):** Accurately weigh 10 mg of N-Nitroso Tofenacin reference standard and dissolve in 100 mL of methanol.
- **Intermediate Stock Solution (1 µg/mL):** Dilute 1 mL of the primary stock solution to 100 mL with a 50:50 mixture of methanol and water.
- **Working Standard Solutions:** Prepare a series of working standard solutions by further diluting the intermediate stock solution with the 50:50 methanol/water mixture to achieve concentrations ranging from 0.1 ng/mL to 50 ng/mL.

Sample Preparation:

- Accurately weigh and transfer a quantity of powdered tablets or drug substance equivalent to 100 mg of Tofenacin into a 50 mL volumetric flask.
- Add approximately 40 mL of methanol and sonicate for 15 minutes to dissolve the sample.
- Allow the solution to cool to room temperature and dilute to volume with methanol.
- Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	10 µL

Mass Spectrometry (MS) Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
MRM Transitions	See Table 1

Table 1: MRM Transitions for Tofenacin and N-Nitroso Tofenacin

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Tofenacin	256.2	72.1	0.05	30	20
N-Nitroso Tofenacin	285.2	167.1	0.05	35	25
N-Nitroso Tofenacin (Confirmation)	285.2	105.1	0.05	35	30

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters are summarized in the table below.

Table 2: Method Validation Data

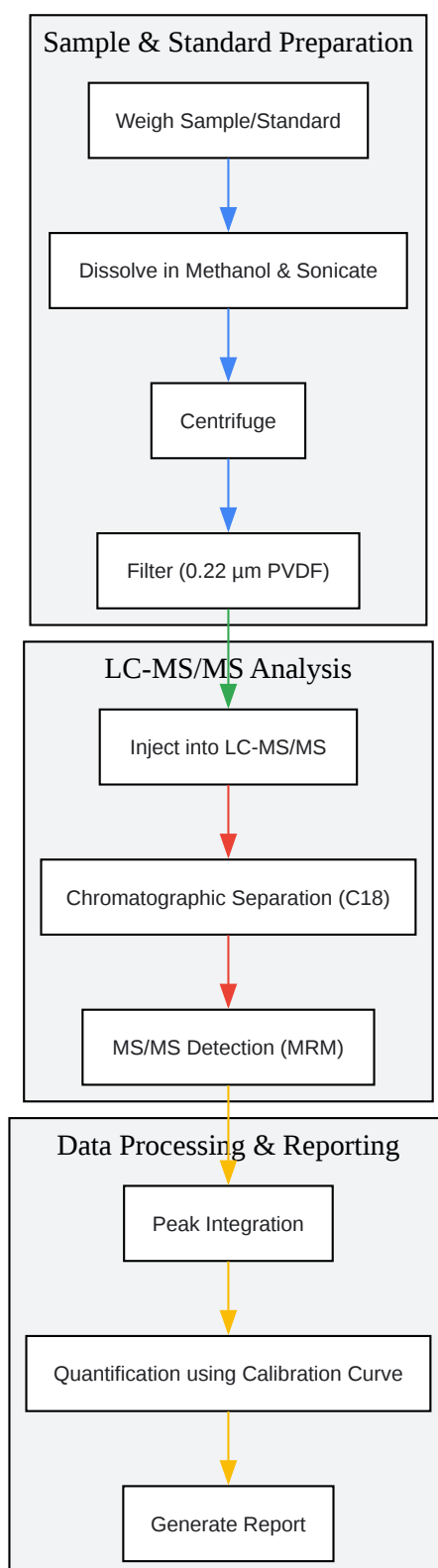
Parameter	Result
Linearity (r^2)	> 0.999
Range	0.5 ng/mL - 50 ng/mL
Limit of Detection (LOD)	0.15 ng/mL
Limit of Quantitation (LOQ)	0.5 ng/mL
Accuracy (% Recovery)	95.2% - 104.5%
Precision (% RSD)	< 5%
Specificity	No interference from blank, placebo, or Tofenacin

Conclusion

The developed LC-MS/MS method provides a sensitive, specific, accurate, and precise means for the quantitative determination of N-Nitroso Tofenacin impurity in pharmaceutical products.

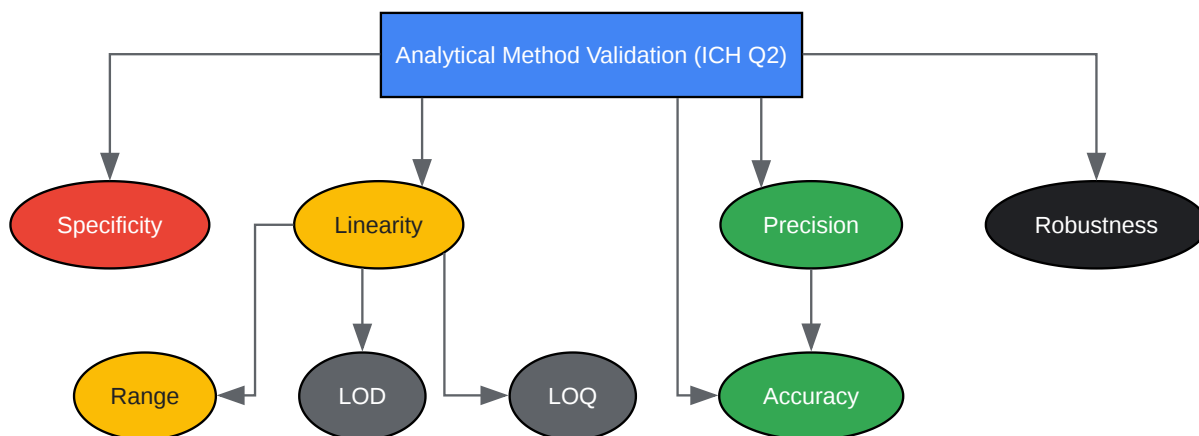
This method is suitable for routine quality control analysis and can be implemented to ensure that Tofenacin-containing medicines meet the stringent regulatory requirements for nitrosamine impurities.

Visualizations



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Caption: Experimental workflow for the analysis of N-Nitroso Tofenacin.



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References

- 1. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 2. [gcms.labrulez.com](https://www.gcms.labrulez.com) [[gcms.labrulez.com](https://www.gcms.labrulez.com)]
- 3. [ijpsjournal.com](https://www.ijpsjournal.com) [[ijpsjournal.com](https://www.ijpsjournal.com)]
- 4. [resolvemass.ca](https://www.resolvemass.ca) [[resolvemass.ca](https://www.resolvemass.ca)]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [[khlaw.com](https://www.khlaw.com)]
- 6. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [[fda.gov](https://www.fda.gov)]
- 7. Tofenacin | C₁₇H₂₁NO | CID 25315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tofenacin | 15301-93-6 [[chemicalbook.com](https://www.chemicalbook.com)]
- 9. Nitrosamines Published Limits -reference - Limits of Nitrosamines - Nitrosamines Exchange [[nitrosamines.usp.org](https://www.nitrosamines.usp.org)]
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